1-(4-Methyl-1,3-thiazol-2-yl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

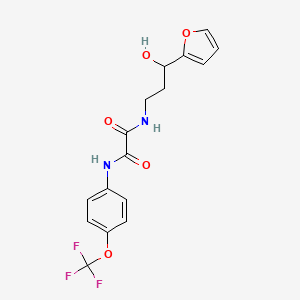

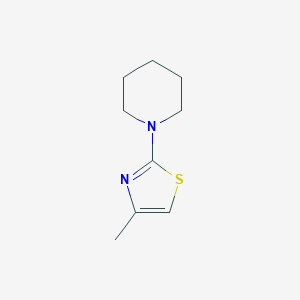

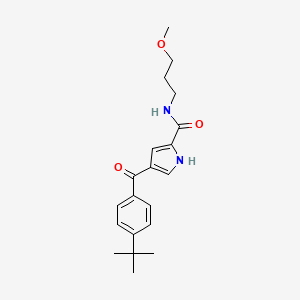

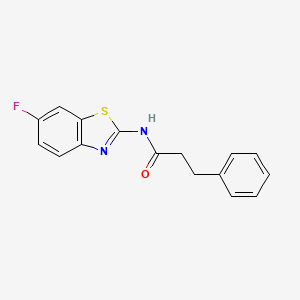

“1-(4-Methyl-1,3-thiazol-2-yl)piperidine” is a chemical compound with the empirical formula C9H14N2S . It is part of a collection of unique chemicals provided by Sigma-Aldrich . The compound features a piperidine ring and a thiazole ring .

Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring and a thiazole ring . The SMILES string representation of the molecule isCC1=CSC(C2CNCCC2)=N1 . Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 182.29 . The compound is likely to be a solid at room temperature .Scientific Research Applications

Synthesis and Pharmacological Properties

Synthesis and Anti-arrhythmic Activity : Compounds derived from 1-(4-Methyl-1,3-thiazol-2-yl)piperidine have been synthesized and shown to possess significant anti-arrhythmic activity. This includes the creation of 1,3-thiazole and 1,3,4-thiadiazole derivatives, which demonstrate potential in treating arrhythmias (Abdel‐Aziz et al., 2009).

Antimicrobial Agents : Piperidine-mediated synthesis of thiazolyl chalcones, involving this compound, has led to compounds that exhibit strong antimicrobial properties. These compounds have been effective against various microbes, showcasing their potential in antimicrobial therapies (Venkatesan & Maruthavanan, 2012).

Anticancer Applications : Research on polyfunctional substituted 1,3-thiazoles, including derivatives of this compound, has revealed their effectiveness in inhibiting cancer cell growth. These compounds have been tested across various cancer cell lines, indicating their potential in cancer treatment (Turov, 2020).

Antihypertensive Activity : Research into the stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles, which are related to this compound, has demonstrated their potential in lowering blood pressure. This highlights the role of these compounds in developing new antihypertensive drugs (Kasuya et al., 1983).

Insecticidal Activity : Novel piperidine thiazole compounds, including those related to this compound, have shown significant insecticidal activities. This research opens avenues for developing new insecticides (Ding et al., 2019).

Antitumor Activity in Mesothelioma : Nortopsentin analogues synthesized from this compound have been effective in reducing tumor cell proliferation in mesothelioma, indicating their potential as antitumor agents (Carbone et al., 2013).

Antifungal and Antitumor Properties : Compounds derived from this compound, such as hetaryl- and alkylidenerhodanine derivatives, have shown both antifungal and antitumor activities. This dual action presents a unique approach to developing drugs with multiple therapeutic benefits (Insuasty et al., 2013).

Corrosion Inhibition : Piperidine derivatives, including those related to this compound, have been studied for their efficacy in inhibiting iron corrosion. This suggests their potential application in industrial processes to prevent material degradation (Kaya et al., 2016).

Safety and Hazards

properties

IUPAC Name |

4-methyl-2-piperidin-1-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-8-7-12-9(10-8)11-5-3-2-4-6-11/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFRWXUYPACTHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2466252.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2466253.png)

![2-(benzylsulfanyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole](/img/structure/B2466254.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B2466265.png)